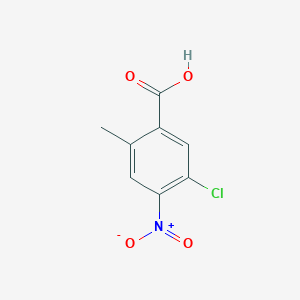

5-Chloro-2-methyl-4-nitrobenzoic acid

Übersicht

Beschreibung

5-Chloro-2-methyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their polar nature .

Mode of Action

The exact mode of action of 5-Chloro-2-methyl-4-nitrobenzoic acid is not well-documented. Nitro compounds, like this compound, are known to undergo various chemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

Nitro compounds can be involved in various reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

Nitro compounds are known for their polar character, which results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

It’s known that 2-chloro-5-nitrobenzoic acid, a similar compound, can undergo a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives .

Biochemische Analyse

Biochemical Properties

It is known that nitro compounds, such as 5-Chloro-2-methyl-4-nitrobenzoic acid, can participate in various biochemical reactions due to the presence of the nitro group . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the compound .

Cellular Effects

Nitro compounds can potentially interact with cellular components and influence cell function

Molecular Mechanism

Nitro compounds can undergo various reactions, including reduction and nucleophilic substitution . These reactions can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Biologische Aktivität

5-Chloro-2-methyl-4-nitrobenzoic acid (C_8H_7ClN_2O_4) is an organic compound belonging to the benzoic acid family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving nitration and chlorination of benzoic acid derivatives. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nitration | 2-Methylbenzoic acid, HNO3 | 5-Nitro-2-methylbenzoic acid |

| 2 | Chlorination | 5-Nitro-2-methylbenzoic acid, SOCl2 | This compound |

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptotic pathways.

Case Study: Apoptosis Induction

In a study assessing the cytotoxic effects of the compound on A549 and Caco-2 cells, concentrations ranging from 5 to 60 µM were tested. The results indicated a dose-dependent suppression of cell viability:

- A549 Cells : At 60 µM, cell viability was reduced by approximately 47%.

- Caco-2 Cells : At 20 µM, a suppression rate of about 72% was observed.

The IC50 values were determined to be 8.82 µM for A549 cells and significantly lower for Caco-2 cells at 0.00053 µM, indicating a potent effect against colon cancer cells .

Antibacterial Properties

The compound also displays antibacterial activity against various strains of bacteria. Studies have indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, potentially making it useful in developing new antibacterial agents.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, facilitating apoptosis.

Research Findings

In a comparative study with other benzoic acid derivatives, it was found that the introduction of chlorine and nitro groups significantly enhanced the antitumor efficacy compared to non-substituted analogs .

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBONDNSCEDDWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.